1-phenylmethoxy-3-(1H-1,2,4-triazol-5-ylsulfinyl)propan-2-ol
Overview
Description
1-Phenylmethoxy-3-(1H-1,2,4-triazol-5-ylsulfinyl)propan-2-ol is an organic compound that features a triazole ring, a sulfinyl group, and a phenylmethoxy moiety. This compound is of interest due to its potential bioactive properties and its applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-phenylmethoxy-3-(1H-1,2,4-triazol-5-ylsulfinyl)propan-2-ol can be achieved through several synthetic routes. One common method involves the Michael addition of N-heterocycles to chalcones, using ionic organic solids like 1,3-bis(carboxymethyl)imidazolium chloride as a catalyst . This method is notable for its green metrics and moderate yield. Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
1-Phenylmethoxy-3-(1H-1,2,4-triazol-5-ylsulfinyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone under appropriate conditions.
Reduction: The compound can be reduced to remove the sulfinyl group, yielding a simpler triazole derivative.
Substitution: The phenylmethoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkoxides. .
Scientific Research Applications
1-Phenylmethoxy-3-(1H-1,2,4-triazol-5-ylsulfinyl)propan-2-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential bioactive properties, including antimicrobial and antifungal activities.
Mechanism of Action
The mechanism of action of 1-phenylmethoxy-3-(1H-1,2,4-triazol-5-ylsulfinyl)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring allows the compound to form hydrogen bonds with target molecules, enhancing its binding affinity. This interaction can inhibit the activity of specific enzymes, leading to the observed bioactive effects .
Comparison with Similar Compounds
1-Phenylmethoxy-3-(1H-1,2,4-triazol-5-ylsulfinyl)propan-2-ol can be compared with other triazole derivatives, such as:
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Similar in structure but with different substituents, leading to varied bioactivity.
1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones: Known for their anticancer properties.
1-(1,3-Diphenylpropan-2-yl)-1H-1,2,4-triazole: Another triazole derivative with potential therapeutic applications.
These comparisons highlight the uniqueness of this compound, particularly its specific substituents and their impact on its bioactivity.
Properties
IUPAC Name |
1-phenylmethoxy-3-(1H-1,2,4-triazol-5-ylsulfinyl)propan-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c16-11(8-19(17)12-13-9-14-15-12)7-18-6-10-4-2-1-3-5-10/h1-5,9,11,16H,6-8H2,(H,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHZLSMZVGECNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CS(=O)C2=NC=NN2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.